molecular formula C23H20N2O3S B6561219 N-(3,4-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1021211-47-1

N-(3,4-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B6561219
CAS No.: 1021211-47-1
M. Wt: 404.5 g/mol
InChI Key: NWRJXQZHTFDUNQ-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring three distinct substituents:

  • A 3,4-dimethoxyphenyl group attached to the carboxamide nitrogen.
  • A phenyl group at the 4-position of the thiophene ring.
  • A pyrrol-1-yl group at the 3-position of the thiophene core.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-27-19-11-10-17(14-20(19)28-2)24-23(26)22-21(25-12-6-7-13-25)18(15-29-22)16-8-4-3-5-9-16/h3-15H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRJXQZHTFDUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a cyclization reaction involving an amine and a diketone.

    Attachment of the Phenyl and Dimethoxyphenyl Groups: These groups can be attached through Friedel-Crafts acylation reactions, where an aromatic ring reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can be used for halogenation reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Molecular Properties

The table below summarizes key differences between the target compound and its analogues:

Compound Name Substituent Variations Molecular Formula Molecular Weight (g/mol) Key Properties Biological Implications
Target Compound 3,4-Dimethoxyphenyl, phenyl, pyrrol-1-yl C24H21N2O3S* ~425.5* Not reported Hypothesized kinase inhibition
N-(3,4-Dimethoxyphenyl)-4-(3-fluorophenyl)-... 3-Fluorophenyl at 4-position C23H19FN2O3S 422.47 Halogenated aromatic ring Enhanced binding affinity
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide, phenethyl group C17H19NO3 285.34 MP: 90°C Altered solubility profile
Example 62 (Chromenone derivative) Fluorophenyl, chromen-4-one core 560.2 (M++1) MP: 227–230°C Improved thermal stability
N-(4-Butylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)... 4-Butylphenyl substituent C24H23N2OS 399.52 High lipophilicity Optimized blood-brain barrier penetration

*Estimated based on structural similarity to .

Structural and Functional Insights

Fluorinated Analogues

The compound in (C23H19FN2O3S) replaces the 4-phenyl group with a 3-fluorophenyl moiety. Fluorination often enhances metabolic stability and binding affinity due to increased electronegativity and van der Waals interactions . This modification could make it more potent than the target compound in therapeutic applications.

Benzamide Derivatives

Rip-B () lacks the thiophene core and pyrrol-1-yl group, instead incorporating a benzamide and phenethyl chain. Its lower molecular weight (285.34 vs. ~425.5) and simpler structure may improve synthetic accessibility but reduce target specificity. The melting point (90°C) suggests moderate crystallinity compared to chromenone derivatives .

Chromenone-Based Analogues

Example 62 () introduces a chromen-4-one ring and dual fluorine atoms. The high melting point (227–230°C) indicates strong intermolecular interactions, likely from hydrogen bonding and π-stacking. Such derivatives are often explored for anticancer activity due to chromenone’s known bioactivity .

Alkyl-Substituted Analogues

The 4-butylphenyl variant () replaces the 3,4-dimethoxyphenyl group with a lipophilic butyl chain.

Biological Activity

N-(3,4-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, a compound with the chemical formula C23H20N2O3SC_{23}H_{20}N_{2}O_{3}S and CAS number 1021211-47-1, has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a pyrrole moiety, and methoxy-substituted phenyl groups. Its molecular weight is 404.5 g/mol, and it is characterized by the following structural formula:

Smiles COc1ccc(NC(=O)c2scc(c3ccccc3)c2n2cccc2)cc1OC\text{Smiles }COc1ccc(NC(=O)c2scc(-c3ccccc3)c2-n2cccc2)cc1OC

Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:

  • Inhibition of Tubulin Polymerization : Studies have shown that derivatives of pyrrole compounds can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This inhibition leads to cell cycle arrest and apoptosis in cancer cell lines .
  • Anticancer Activity : In vitro studies have demonstrated that this compound can suppress the growth of various cancer cell lines by targeting specific pathways associated with tumor growth. For instance, it has been reported to inhibit the Hedgehog signaling pathway, which is often aberrantly activated in cancers .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating cyclooxygenase activity, which is vital in the inflammatory response .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism
Study 1NCI-H4607.01 ± 0.60Tubulin inhibition
Study 2MCF-78.55 ± 0.35Hedgehog pathway inhibition
Study 3HeLa14.31 ± 0.90Apoptosis induction

These studies illustrate the compound's potency against various cancer cell lines, suggesting its potential as a therapeutic agent.

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